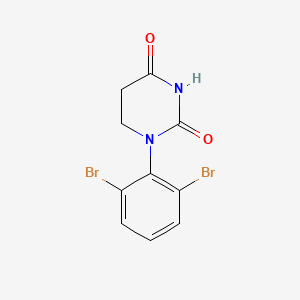
1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound characterized by the presence of a hexahydropyrimidine ring substituted with a 2,6-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, leading to the formation of substituted hexahydropyrimidines . The reaction conditions often include heating the reactants at a specific ratio in boiling methanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis starting from readily available precursors. The process may include steps such as acid-amine coupling, deprotection, and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Formaldehyde and Primary Amines: Used in the initial synthesis of the hexahydropyrimidine ring.
Boiling Pyridine or Methanol: Common solvents for the reaction.
Major Products Formed:
Substituted Hexahydropyrimidines: Depending on the specific reagents used, various substituted hexahydropyrimidines can be formed.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique properties may be utilized in the design of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Bromophenyl)-5-(2-furylmethylene)-2-thioxo-hexahydropyrimidine-4,6-dione: A related compound with similar structural features but different substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share the pyrimidine-2,4-dione core but have different substituents and applications.
Uniqueness: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H8Br2N2O2 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
1-(2,6-dibromophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
GPIALJVNUMQJER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















